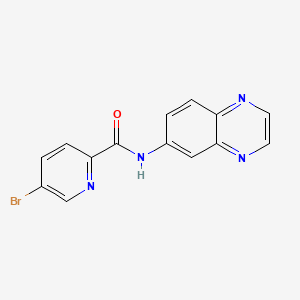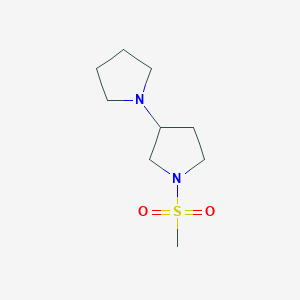![molecular formula C15H18N2O2 B7568561 N-[2-(aminomethyl)cyclopentyl]-1-benzofuran-2-carboxamide](/img/structure/B7568561.png)
N-[2-(aminomethyl)cyclopentyl]-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(aminomethyl)cyclopentyl]-1-benzofuran-2-carboxamide, commonly known as PACAP (pituitary adenylate cyclase-activating polypeptide), is a neuropeptide that plays a crucial role in various physiological functions. It was first isolated from ovine hypothalamic extracts in 1989 and has since been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
PACAP exerts its effects through binding to specific receptors, including PAC1, VPAC1, and VPAC2 receptors. The binding of PACAP to these receptors leads to the activation of various signaling pathways, including adenylate cyclase, phospholipase C, and mitogen-activated protein kinase pathways. These pathways ultimately lead to the modulation of various cellular functions, including gene expression, ion channel activity, and neurotransmitter release.
Biochemical and Physiological Effects
PACAP has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, hormone secretion, and immune responses. In the nervous system, PACAP can promote neuronal survival and regeneration, enhance synaptic plasticity, and modulate pain perception. In the endocrine system, PACAP can stimulate the release of various hormones, including growth hormone, prolactin, and insulin. In the immune system, PACAP can modulate immune responses and act as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PACAP has several advantages for lab experiments, including its high purity and stability, well-characterized receptor binding properties, and well-established signaling pathways. However, there are also limitations associated with its use, including its high cost and the need for specialized equipment and expertise to synthesize and study its effects.
Direcciones Futuras
There are several future directions for research on PACAP, including the development of novel therapeutic applications, the identification of new receptor subtypes, and the investigation of its role in various disease states. In particular, there is growing interest in the potential use of PACAP as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is a need for further investigation into the molecular mechanisms underlying the effects of PACAP on various cellular functions.
Métodos De Síntesis
PACAP can be synthesized using solid-phase peptide synthesis or recombinant DNA technology. The former involves the sequential addition of amino acids to a resin-bound peptide chain, while the latter involves the expression of the peptide using genetically modified cells. Both methods have been used to produce PACAP with high purity and yield.
Aplicaciones Científicas De Investigación
PACAP has been studied for its potential therapeutic applications in various fields, including neuroscience, endocrinology, and immunology. In neuroscience, PACAP has been shown to have neuroprotective effects and can promote neuronal survival and regeneration. In endocrinology, PACAP can stimulate the release of various hormones, including growth hormone, prolactin, and insulin. In immunology, PACAP has been shown to modulate immune responses and can act as an anti-inflammatory agent.
Propiedades
IUPAC Name |
N-[2-(aminomethyl)cyclopentyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c16-9-11-5-3-6-12(11)17-15(18)14-8-10-4-1-2-7-13(10)19-14/h1-2,4,7-8,11-12H,3,5-6,9,16H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIASZMYVLVXSSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)NC(=O)C2=CC3=CC=CC=C3O2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(5-Chlorothiophen-2-yl)sulfonylamino]-2-phenylpropanoic acid](/img/structure/B7568479.png)

![3-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-phenylpropanoic acid](/img/structure/B7568495.png)
![3-[(3-Bromobenzoyl)amino]-2-phenylpropanoic acid](/img/structure/B7568497.png)




![2-[3-(Trifluoromethyl)pyrazol-1-yl]butanamide](/img/structure/B7568529.png)
![N-[2-(aminomethyl)cyclopentyl]-3-methoxy-4-methylbenzamide](/img/structure/B7568535.png)

![[4-(Methylamino)piperidin-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B7568549.png)

![4-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine](/img/structure/B7568574.png)